4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide
Overview
Description
4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide is a complex organic compound with the molecular formula C19H22ClN3O5S It is characterized by the presence of a chloro group, a dipropylsulfamoyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often require the presence of strong electron-attracting groups such as NO2 and the use of strongly basic nucleophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups may participate in electron-withdrawing interactions, while the dipropylsulfamoyl group could influence the compound’s solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[4-(methylsulfamoyl)phenyl]-2-nitrobenzamide
- 4-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-nitrobenzamide
- 4-chloro-N-[4-(butylsulfamoyl)phenyl]-2-nitrobenzamide
Uniqueness
4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide is unique due to the presence of the dipropylsulfamoyl group, which can impart distinct chemical and physical properties compared to its analogs with different alkyl groups
Properties
IUPAC Name |
4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-3-11-22(12-4-2)29(27,28)16-8-6-15(7-9-16)21-19(24)17-10-5-14(20)13-18(17)23(25)26/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTMTFFTVARUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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